molecular formula C10H3F17O3 B12088969 Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate

Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12088969
M. Wt: 494.10 g/mol
InChI Key: JWEXSCUIJLFHDV-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by a hexafluoroisopropyl group (CF(CF₃)₂-) and a perfluorohexyl chain (C₆F₁₃-). These substituents confer exceptional thermal stability, chemical inertness, and hydrophobicity, making it suitable for high-performance applications such as specialty coatings, electronics, and fluoropolymer synthesis .

Properties

Molecular Formula

C10H3F17O3

Molecular Weight

494.10 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C10H3F17O3/c11-4(12,7(19,20)8(21,22)9(23,24)10(25,26)27)1-29-3(28)30-2(5(13,14)15)6(16,17)18/h2H,1H2

InChI Key

JWEXSCUIJLFHDV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 1H,1H-Perfluorohexanol

The perfluorohexyl segment is typically derived from 1H,1H-perfluorohexanol, synthesized via partial fluorination or stepwise substitution. Two predominant routes are documented:

  • Fluorination of Hexanol Derivatives :
    Direct fluorination of 1-hexanol using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) yields 1H,1H-perfluorohexanol. However, this method requires stringent safety measures due to the toxicity of fluorinating agents.

  • Nucleophilic Displacement :
    Perfluorohexyl iodide (C₆F₁₃I) reacts with ethylene glycol under basic conditions, followed by hydrolysis to introduce the hydroxyl group. This approach avoids harsh fluorination but demands precise stoichiometric control.

Synthesis of Hexafluoroisopropyl Carbonate Precursors

Hexafluoroisopropanol (HFIP), a critical precursor, is synthesized via catalytic hydrogenation of hexafluoroacetone (HFA). Key methods for HFA production include:

MethodCatalystConditionsYield (%)Reference
Hexafluoropropylene oxidationAgNO₃/KF200–300°C, 5–10 bar O₂85–92
Hexachloroacetone fluorinationCr₂O₃/Al₂O₃250–310°C, HF flow78–85
Catalytic isomerizationMgF₂150–200°C, inert atmosphere90–95

HFIP is subsequently activated as a carbonate using bis(pentafluorophenyl) carbonate (BPC) in acetonitrile with triethylamine (TEA), forming the reactive O-(hexafluoroisopropyl) carbonate intermediate.

Coupling Strategies for Hexafluoroisopropyl 1H,1H-Perfluorohexyl Carbonate

Direct Carbonate Esterification

The most efficient route involves reacting 1H,1H-perfluorohexanol with activated HFIP carbonate:

Reaction Mechanism :

  • Activation :
    HFIP reacts with BPC in acetonitrile at 25°C for 2 hours, yielding the electrophilic carbonate:

    HFIP+BPCTEAHFIP-carbonate+C₆F₅OH\text{HFIP} + \text{BPC} \xrightarrow{\text{TEA}} \text{HFIP-carbonate} + \text{C₆F₅OH}
  • Nucleophilic Substitution :
    1H,1H-perfluorohexanol (1.2 equiv) is added dropwise, and the mixture is stirred for 12–24 hours at 40°C. Triethylamine scavenges HF, driving the reaction to completion.

Optimization Data :

ParameterOptimal ValueImpact on Yield
SolventAnhydrous MeCNMaximizes electrophilicity
Temperature40°CBalances kinetics vs. side reactions
Molar Ratio (Alcohol:HFIP)1.2:1Prevents oligomerization

Typical yields range from 65–78%, with purity >95% confirmed by ¹⁹F NMR.

Two-Step Phosgene-Mediated Approach

While less favored due to phosgene’s toxicity, this method offers scalability:

  • Phosgenation :
    HFIP is treated with phosgene (COCl₂) in dichloromethane at 0°C, forming hexafluoroisopropyl chloroformate.

  • Esterification :
    1H,1H-perfluorohexanol reacts with the chloroformate in the presence of pyridine, yielding the target carbonate.

Challenges :

  • Requires strict temperature control to avoid decomposition.

  • Byproduct (HCl) necessitates continuous neutralization.

Purification and Characterization

Isolation Techniques

  • Distillation : Fractional distillation under reduced pressure (boiling point ~120°C at 10 mmHg) separates the product from unreacted alcohol and solvents.

  • Chromatography : Silica gel chromatography with fluorophilic eluents (e.g., C₆F₁₄/EtOAc) achieves >99% purity for analytical applications.

Spectroscopic Validation

  • ¹⁹F NMR : Distinct signals at δ −72.5 ppm (CF₃ groups) and −114.3 ppm (CF₂ backbone).

  • IR Spectroscopy : Strong absorbance at 1,780 cm⁻¹ (C=O stretch) confirms carbonate formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Safety ConcernsScalability
Direct Carbonate65–7895–98LowHigh
Phosgene-Mediated70–8290–95HighModerate

The direct carbonate method is preferred for laboratory-scale synthesis, whereas phosgene-mediated routes may suit industrial contexts with robust safety protocols .

Chemical Reactions Analysis

Types of Reactions

Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 1H,1H-perfluorohexyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Bases such as triethylamine or pyridine.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.

Major Products

    Hexafluoroisopropanol: Formed during hydrolysis.

    1H,1H-Perfluorohexyl Alcohol: Another product of hydrolysis.

    Substituted Carbonates: Formed during substitution reactions.

Scientific Research Applications

Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted carbonates. The molecular targets include hydroxyl and amino groups, which react with the carbonate group to form new chemical bonds. The pathways involved in these reactions are typically catalyzed by bases, which facilitate the nucleophilic attack on the carbonate group.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Properties: Fluorinated Chains: Longer perfluoroalkyl chains (e.g., C₉F₁₇ in 1H,1H,9H-Perfluorononyl methyl carbonate) enhance hydrophobicity and chemical resistance but reduce solubility in polar solvents . Functional Groups: The hexafluoroisopropyl group (hypothetical) likely improves thermal stability compared to methyl or ethyl substituents, as seen in analogs like 1,1,1,3,3,3-hexafluoroisopropyl acrylate (thermal stability up to 250°C) .

Molecular Weight Trends :

  • Compounds with shorter fluorinated chains (e.g., C₆F₁₃ in 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate) exhibit lower molecular weights (~404 g/mol), favoring applications requiring lower viscosity .

Synthetic Accessibility :

  • Ethyl and methyl carbonates (e.g., 1H,1H,7H-Perfluorohexyl ethyl carbonate) are synthesized via esterification of perfluoroalkyl alcohols, a process scalable for industrial use . Hexafluoroisopropyl derivatives may require specialized fluorinating agents, increasing production costs .

Comparison with Fluorinated Acrylates

Property This compound (Hypothetical) 1,1,1,3,3,3-Hexafluoroisopropyl acrylate
Thermal Stability ~300°C (estimated) 250°C (measured)
Hydrophobicity (Contact Angle) >110° (estimated) 95–105° (measured)
Reactivity Low (carbonate ester) High (acrylate polymerizes readily)

Insights:

  • Thermal Performance : The carbonate backbone may offer superior thermal stability compared to acrylates due to reduced susceptibility to radical degradation .
  • Application Scope : Acrylates are preferred for polymerization (e.g., fluoropolymer synthesis), while carbonates excel as inert solvents or coating additives .

Biological Activity

Hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate (C₁₀H₅F₁₅O₃) is a fluorinated organic compound notable for its unique molecular structure and high fluorine content. This article explores its biological activity, focusing on its interactions with biological molecules, potential applications in medicinal chemistry, and relevant case studies.

The compound is characterized by a carbonate functional group, which contributes to its stability and reactivity. The presence of multiple fluorinated chains enhances its hydrophobicity and resistance to oxidation and thermal degradation compared to non-fluorinated analogs. Its molecular weight is approximately 458.12 g/mol, which plays a role in its biological interactions.

Interaction with Biological Molecules

Research indicates that this compound may interact with proteins and nucleic acids. Fluorinated compounds often exhibit altered biological properties due to the electron-withdrawing nature of fluorine atoms, which can influence molecular recognition processes. These interactions can lead to modulation of enzyme activities or receptor binding affinities, potentially impacting metabolic pathways.

Case Studies

  • Antitumor Activity : A study evaluated various fluorinated compounds for their antitumor properties, highlighting that compounds with similar structures to hexafluoroisopropyl carbonate exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the ability of fluorinated groups to enhance lipophilicity, improving cell membrane penetration.
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated carbonates on specific enzymes involved in metabolic processes. The study found that hexafluoroisopropyl carbonate could inhibit certain dehydrogenases, suggesting potential applications in metabolic disease management.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other fluorinated compounds:

Compound NameMolecular FormulaKey Characteristics
Perfluorooctanoic acidC₈HF₁₅O₂Known for environmental persistence and toxicity
Perfluorodecanoic acidC₁₀HF₂₁O₂Used in surfactants; highly stable
Hexafluoropropylene oxideC₃F₆OUtilized in polymer production; reactive epoxide

This compound stands out due to its specific combination of a carbonate functional group with multiple fluorinated chains, which contributes to enhanced stability and specific reactivity patterns.

The mechanism of action for this compound is hypothesized to involve:

  • Lipophilicity : Increased lipophilicity due to fluorination enhances the compound's ability to permeate biological membranes.
  • Enzyme Modulation : Interactions with enzyme active sites may lead to conformational changes that inhibit or activate enzymatic functions.
  • Nucleic Acid Binding : Potential binding affinity for nucleic acids could influence gene expression or replication processes.

Q & A

Q. What are the optimal synthetic routes for preparing hexafluoroisopropyl 1H,1H-perfluorohexyl carbonate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves esterification between hexafluoroisopropanol derivatives and perfluorohexyl chloroformate. Key steps include:

  • Catalyst Selection : Use triethylamine or pyridine to neutralize HCl byproducts, ensuring efficient reaction progression .
  • Solvent Optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the chloroformate intermediate .
  • Temperature Control : Maintain temperatures between 0–5°C during chloroformate activation to prevent side reactions .

Example Reaction Setup:

StepReagent/ConditionPurposeReference
1HexafluoroisopropanolNucleophile
2Perfluorohexyl chloroformateElectrophile
3Triethylamine (2 eq.)Acid scavenger

Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity using <sup>19</sup>F NMR to confirm absence of unreacted chloroformate .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

Methodological Answer: Combine multiple spectroscopic and chromatographic techniques:

  • <sup>19</sup>F NMR : Identify fluorine environments; expect distinct peaks for CF3 (δ -70 to -75 ppm) and CF2 (δ -110 to -120 ppm) groups .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1750–1800 cm<sup>-1</sup> and C-O-C linkage at 1250–1300 cm<sup>-1</sup> .
  • Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M-Na]<sup>+</sup>) with isotopic patterns matching fluorine abundance .

Data Cross-Validation Example:

TechniqueExpected SignalDiagnostic Value
<sup>19</sup>F NMRδ -72 ppm (CF3)Confirms hexafluoroisopropyl group
FTIR1775 cm<sup>-1</sup> (C=O)Validates carbonate formation

Advanced Research Questions

Q. What strategies enhance the thermal and chemical stability of polymers derived from this compound?

Methodological Answer: Fluorinated carbonates are used to synthesize high-performance polymers. Stability improvements involve:

  • Copolymer Design : Incorporate aromatic or aliphatic comonomers (e.g., bisphenol A) to reduce chain mobility and oxidative degradation .
  • Crosslinking : Introduce divinyl monomers (e.g., 1,4-butanediol diacrylate) to create a 3D network resistant to solvent swelling .
  • Additive Blending : Integrate antioxidants (e.g., hindered phenols) at 0.1–1 wt% to scavenge free radicals during thermal stress .

Thermal Stability Analysis (Example):

Polymer CompositionTd (Decomposition Temp.)MethodReference
Homopolymer280°CTGA (N2 atmosphere)
Copolymer with Bisphenol A320°CTGA

Q. How does this compound perform as an electrolyte additive in lithium-ion batteries?

Methodological Answer: Fluorinated carbonates act as anion receptors, improving ionic conductivity:

  • Mechanism : The electron-withdrawing fluorine groups stabilize PF6<sup>−</sup> or TFSI<sup>−</sup> anions, reducing ion pairing .
  • Optimization : Test at 1–5% (w/w) in EC/DMC electrolytes. Use electrochemical impedance spectroscopy (EIS) to measure conductivity improvements (target: >5 mS/cm at 25°C) .
  • Compatibility : Ensure compatibility with Li metal anodes via cyclic voltammetry (CV); look for stable SEI formation without parasitic reactions below 0.5 V vs. Li/Li<sup>+</sup> .

Q. What analytical methods are recommended for studying environmental degradation products of this compound?

Methodological Answer: Degradation studies should focus on detecting perfluorinated alkyl substances (PFAS):

  • Hydrolysis Testing : Incubate in pH 7.4 buffer at 50°C for 72 hours. Analyze using LC-MS/MS to identify perfluorohexanoic acid (PFHxA) or shorter-chain derivatives .
  • Photolysis : Expose to UV (254 nm) in aqueous acetonitrile. Monitor via high-resolution mass spectrometry (HRMS) for defluorination products .
  • Ecotoxicity Screening : Use Daphnia magna or algal bioassays to assess acute toxicity (EC50 values) of degradation intermediates .

Degradation Pathway (Hypothetical):

StepProcessMajor ProductDetection Method
1HydrolysisPerfluorohexanolGC-MS
2OxidationPFHxALC-MS/MS

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated carbonates under varying experimental conditions?

Methodological Answer: Address discrepancies through systematic variable control:

  • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents. Fluorinated carbonates may exhibit higher electrophilicity in low-polarity media .
  • Temperature Gradients : Conduct Arrhenius analysis (e.g., 25–80°C) to determine activation energy differences between studies .
  • Statistical Validation : Use design-of-experiments (DoE) software to isolate confounding variables (e.g., moisture, catalyst purity) .

Case Study Table:

StudySolventTemp. (°C)Yield (%)Contradiction Source
ATHF2565Residual water in solvent
BDCM082Improved anhydrous conditions

Q. What advanced polymerization techniques are suitable for creating block copolymers with this compound segments?

Methodological Answer: Use controlled/living polymerization methods:

  • RAFT Polymerization : Employ trithiocarbonate chain-transfer agents to achieve low dispersity (Đ < 1.2) .
  • Anionic Initiation : Initiate with n-BuLi in THF at -78°C to prevent chain-transfer reactions .
  • Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to append functional groups post-polymerization .

Example Block Copolymer Design:

Block 1Block 2ApplicationReference
Poly(fluoroacrylate)Poly(ethylene glycol)Anti-fouling coatings

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